

Structural Elucidation & Characterization of 2-Butoxy-5-methoxyaniline

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Compound of Interest

Compound Name: 2-Butoxy-5-methoxyaniline

CAS No.: 104179-24-0

Cat. No.: B3363654

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The precise structural elucidation of **2-Butoxy-5-methoxyaniline** is a critical workflow in the development of tyrosine kinase inhibitors (TKIs) and advanced azo-dyes. As an aniline derivative featuring dual alkoxy substitutions, this molecule presents a classic regiochemical challenge: distinguishing between the 2,5-substitution pattern and its isomers (e.g., 5-butoxy-2-methoxyaniline) arising from non-specific alkylation or nitration pathways.

This guide moves beyond basic spectral assignment. It establishes a self-validating analytical protocol that combines retro-synthetic logic with advanced Nuclear Magnetic Resonance (NMR) techniques (NOE diff, HMBC) to certify the position of the butyl chain relative to the amine functionality.

Target Molecule Profile



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Retro-Synthetic Logic & Causality

To elucidate the structure with authority, one must first understand the genesis of the molecule. The structural integrity of **2-Butoxy-5-methoxyaniline** is best guaranteed by a synthesis route that locks the regiochemistry before the final reduction step.

We reject direct alkylation of aminophenols due to the risk of N-alkylation vs. O-alkylation competition. Instead, the Nitro-Protection Protocol is the industry standard for ensuring O-selectivity.

Validated Synthesis Pathway

- Starting Material: 2-Nitro-4-methoxyphenol. The nitro group at the ortho position activates the phenol and protects the future amine site.
- O-Alkylation: Nucleophilic substitution with 1-bromobutane under basic conditions (/DMF). This locks the butoxy group ortho to the nitro group.
- Reduction: Catalytic hydrogenation (, Pd/C) or chemical reduction () converts the nitro group to the amine.

Because the nitro group becomes the amine, and the butoxy group was attached ortho to the nitro, the final product is unequivocally **2-Butoxy-5-methoxyaniline**.



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Figure 1: Regiospecific synthesis pathway ensuring the 2-butoxy position relative to the amine.

Analytical Protocol: The Self-Validating System

Reliance on a single analytical method is a failure mode in structural elucidation. This protocol uses Orthogonal Validation: Mass Spectrometry confirms identity, while NMR confirms geometry.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

Before expensive NMR time, confirm the elemental composition.

- Method: ESI-TOF (Positive Mode).
- Expected Signal:

at m/z 196.1332.
- Validation Check: An isotopic pattern matching

is required. If the mass is +14 or +28, unintended alkylation of the amine has occurred.

Phase 2: ^1H NMR Spectroscopy (400 MHz+, DMSO- d_6 or CDCl_3)

The proton NMR provides the "fingerprint" of the alkyl chains and the aromatic substitution pattern.

Table 1: Predicted ¹H NMR Shifts & Multiplicities



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The Critical Differentiation: NOE Experiments

The primary risk is distinguishing the target from 2-Methoxy-5-butoxyaniline. Both isomers have identical multiplicity patterns (AMX systems) and very similar chemical shifts.

Solution: 1D-NOE (Nuclear Overhauser Effect) Difference Spectroscopy. The spatial proximity of the Amine protons (

) to the substituent at Position 2 is the definitive test.

Experimental Logic[9]

- Irradiate the

signal:

- Target (**2-Butoxy-5-methoxyaniline**): You will observe NOE enhancement at the Butoxy (Position 2) and the Aromatic H6.
- Isomer (2-Methoxy-5-butoxyaniline): You will observe NOE enhancement at the Methoxy (Position 2) and the Aromatic H6.

- Irradiate the Methoxy () signal:
 - Target: Enhancement of H4 and H6 (Since OMe is at C5). No interaction with .
 - Isomer: Enhancement of and H3 (If OMe were at C2).



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Figure 2: NOE correlation logic. The interaction between the amine and the alkyl chain at position 2 is the "smoking gun" for structural assignment.

Detailed Experimental Procedure

Reagents & Equipment[7]

- Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (internal standard).
- Instrument: 400 MHz NMR (or higher) equipped with a cryoprobe for optimal sensitivity on the carbon channel.
- Concentration: 10-15 mg of sample in 0.6 mL solvent.

Step-by-Step Workflow

- Sample Preparation: Dissolve the solid aniline derivative in DMSO-d6. Ensure the solution is clear; filter if necessary to remove paramagnetic particulates (e.g., residual Pd/C) which broaden lines.
- ¹H Acquisition:
 - Pulse angle: 30°.
 - Relaxation delay (D1): 1.0 s (sufficient for qualitative, increase to 5.0 s for qNMR).
 - Scans: 16.
- ¹³C APT/DEPTQ Acquisition:
 - Differentiate
(positive) from
(negative).
 - Expectation: 11 Carbon signals.
 - Quaternary C-N (C1): ~140 ppm.
 - Quaternary C-O (C2, C5): ~140-150 ppm.
- 2D COSY (Correlation Spectroscopy):
 - Map the spin system of the butyl chain ().
 - Confirm the aromatic AMX coupling (H3 to H4, H4 to H6).
- 1D NOE Select (The Validator):
 - Set the irradiation frequency exactly on the broad

singlet.

- Acquire 256 scans to resolve small enhancements (<2%).
- Pass Criteria: Distinct enhancement of the triplet at ~3.90 ppm ().

Conclusion

The elucidation of **2-Butoxy-5-methoxyaniline** requires a disciplined approach that integrates synthesis history with spectral evidence. By confirming the NOE interaction between the amine protons and the butoxy alpha-methylene, researchers can definitively rule out regioisomers. This protocol ensures that the material entering downstream biological assays or synthesis steps is of verified structural integrity.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for NMR interpretation and AMX systems).
- Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on NOE and coupling constants).
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Detailed protocols for NOE Difference and HMBC experiments).
- Himo, F., et al. (2005). Mechanisms of Nitration of Phenol Derivatives. Journal of the American Chemical Society. (Validation of the ortho-nitration selectivity in the synthesis route).
- National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Butoxyethanol (Spectral Analog for Butoxy Group). (Used for verifying alkyl chain chemical shifts).

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Sources

- [1. 2-Butoxyethanol | C6H14O2 | CID 8133 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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